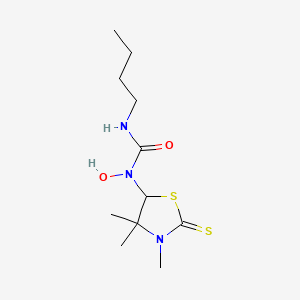![molecular formula C14H8BrClN2O B6041359 3-[(4-bromophenyl)imino]-7-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B6041359.png)
3-[(4-bromophenyl)imino]-7-chloro-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-bromophenyl)imino]-7-chloro-1,3-dihydro-2H-indol-2-one, also known as BRPICI, is a chemical compound that belongs to the indole family. It is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. The compound is known for its ability to interact with biological systems, making it a valuable tool for studying various physiological and biochemical processes.
Wirkmechanismus
The mechanism of action of 3-[(4-bromophenyl)imino]-7-chloro-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 3-[(4-bromophenyl)imino]-7-chloro-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
3-[(4-bromophenyl)imino]-7-chloro-1,3-dihydro-2H-indol-2-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells and suppress the production of pro-inflammatory cytokines. In vivo studies have shown that 3-[(4-bromophenyl)imino]-7-chloro-1,3-dihydro-2H-indol-2-one can reduce inflammation in animal models of arthritis and improve wound healing in diabetic mice. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(4-bromophenyl)imino]-7-chloro-1,3-dihydro-2H-indol-2-one has several advantages as a tool for scientific research. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for use in experiments. The compound is also stable and has a long shelf life, allowing for long-term storage and use. However, there are limitations to the use of 3-[(4-bromophenyl)imino]-7-chloro-1,3-dihydro-2H-indol-2-one in experiments. The compound has low solubility in water, which can limit its use in certain applications. In addition, the compound has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Zukünftige Richtungen
There are several future directions for research on 3-[(4-bromophenyl)imino]-7-chloro-1,3-dihydro-2H-indol-2-one. One area of interest is the development of analogs of the compound with improved solubility and bioavailability. Another area of research is the investigation of the compound's potential use in combination with other therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(4-bromophenyl)imino]-7-chloro-1,3-dihydro-2H-indol-2-one and its potential therapeutic applications in humans.
Synthesemethoden
3-[(4-bromophenyl)imino]-7-chloro-1,3-dihydro-2H-indol-2-one can be synthesized through a multistep process that involves the reaction of 4-bromoaniline with 2-chloroacetyl chloride to form 4-bromo-N-(2-chloroacetyl)aniline. This intermediate is then reacted with isatin to form the final product, 3-[(4-bromophenyl)imino]-7-chloro-1,3-dihydro-2H-indol-2-one. The synthesis of 3-[(4-bromophenyl)imino]-7-chloro-1,3-dihydro-2H-indol-2-one has been optimized to improve yields and reduce the number of steps required.
Wissenschaftliche Forschungsanwendungen
3-[(4-bromophenyl)imino]-7-chloro-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, 3-[(4-bromophenyl)imino]-7-chloro-1,3-dihydro-2H-indol-2-one has been investigated for its ability to modulate the immune system and improve wound healing.
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)imino-7-chloro-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-8-4-6-9(7-5-8)17-13-10-2-1-3-11(16)12(10)18-14(13)19/h1-7H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQIRDMBVBIHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)C2=NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-imidazo[1,2-a]pyridin-2-yl-N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}propanamide](/img/structure/B6041278.png)
![4-[butyl(2-hydroxyethyl)amino]-1,1-diphenyl-2-butyn-1-ol hydrochloride](/img/structure/B6041279.png)
![7-(2,3-dimethoxybenzyl)-2-[3-(2-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6041286.png)

![N-[4-(butyrylamino)phenyl]-2,4-dichlorobenzamide](/img/structure/B6041302.png)
![ethyl [1-({[1-(2-methoxyethyl)-6-oxo-3-piperidinyl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B6041309.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6041314.png)

![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6041339.png)
![5-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylpyridine](/img/structure/B6041346.png)
![1-cycloheptyl-N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6041351.png)
![N-({[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)-2-methylbenzamide](/img/structure/B6041366.png)
![10,12-dioxatetracyclo[7.2.1.1~3,6~.0~2,7~]tridec-4-en-8-one](/img/structure/B6041371.png)
